Anb-nos
Overview
Description
ANB-NOS is an alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Synthesis Analysis
ANB-NOS is used in the synthesis of PROTACs . It is also used in the biofunctionalization of up-converting nanocrystals . The process involves removing oleate moieties by protonation with HCl, followed by incubation with PVP-ANB-NOS at room temperature .Molecular Structure Analysis
The molecular formula of ANB-NOS is C11H8N5O6 . It has an average mass of 305.203 Da and a monoisotopic mass of 305.039642 Da .Chemical Reactions Analysis
ANB-NOS can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
ANB-NOS has a molecular weight of 305.20 . It is reactive toward primary amines . It is membrane permeable but not water-soluble . It is not cleavable or reversible .Scientific Research Applications
Understanding the Nature of Science (NOS) in Scientific Inquiry
- Scientific Inquiry and NOS : Research studies have explored the features of the nature of science (NOS) embedded in scientific inquiry. Scientists from various fields, including astrophysics and molecular biology, provided insights contrasting the traditional portrayal of science in curricula and textbooks. These insights offer valuable resources for enhancing students' understanding of NOS and designing effective laboratory work and field experiences (Wong & Hodson, 2009); (Wong & Hodson, 2010).
Applications in Biology and Medicine
- Nitric Oxide Synthase (NOS) and Estrogen Regulation : A study investigated the expression and estrogen regulation of genes for nitric-oxide-synthesizing enzymes (NOS) in the rat hypothalamus, revealing insights into neuroendocrine functions related to female sexual behavior and food intake. This study highlights the role of estrogen in regulating neuronal NOS mRNA (Ceccatelli et al., 1996).
Health and Therapeutic Benefits
- Alternate Nostril Breathing (ANB) and Respiratory/Cardiac Functions : Studies on alternate nostril breathing (ANB) demonstrate its beneficial effects on respiratory and cardiac functions in humans. These studies provide empirical evidence supporting the use of ANB exercises for improving respiratory and cardiac efficiency (Jahan et al., 2020a); (Jahan et al., 2020b).
Pedagogical Applications in Science Education
- Teaching NOS through Inquiry : Research emphasizes teaching science to promote contemporary views of NOS through inquiry-based learning experiences. Such pedagogical approaches aim to bridge the gap between NOS and scientific inquiry, facilitating better understanding and application of NOS in educational contexts (Schwartz et al., 2004).
Microencapsulation and Cell Protection
- Microencapsulation Using ANB-NOS : A method involving ANB-NOS (N-5-azido-2-nitrobenzoyloxysuccinimide) was described for microencapsulating living cells in semi-permeable membranes. This method enhances microcapsule strength and protects transplanted cells against immune destruction, showing potential for numerous applications (Dusseault et al., 2005).
Safety And Hazards
ANB-NOS may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area . Avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, clothing, eye protection, and face protection should be worn when handling it .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-azido-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O6/c12-14-13-6-1-2-8(16(20)21)7(5-6)11(19)22-15-9(17)3-4-10(15)18/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJEDZPVVDXHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208867 | |
Record name | N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Sigma-Aldrich MSDS] | |
Record name | N-5-Azido-2-nitrobenzoyloxysuccinimide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15803 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Anb-nos | |
CAS RN |
60117-35-3 | |
Record name | N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060117353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxysuccinimidyl-5-azido-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-5-Azido-2-nitrobenzoyloxysuccinimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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